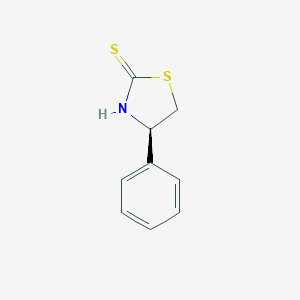
(R)-4-Phenylthiazolidine-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-4-Phenylthiazolidine-2-thione and related compounds often involves reactions of phenyl isothiocyanate with other organic substrates. For example, the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate leads to isomeric products with detailed molecular structures determined by X-ray diffraction (Kuriyama et al., 1986). Furthermore, solvent- and catalyst-free reactions under microwave irradiation have been reported for the efficient synthesis of related 3-arylthiazolidine-2-thiones, showcasing a method that is both atom efficient and environmentally benign (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of (R)-4-Phenylthiazolidine-2-thione has been elucidated through X-ray crystallography, revealing insights into its stereochemistry and hydrogen bonding patterns. The crystal structure studies show different hydrogen-bonding patterns between racemic and chiral forms of phenylthiazolidine derivatives, which significantly impact their physical properties, such as melting points (Kitoh et al., 2002).
Chemical Reactions and Properties
(R)-4-Phenylthiazolidine-2-thione participates in various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. The compound's ability to undergo reactions such as cyclocondensation, thionation, and aminolysis has been explored, leading to novel derivatives with evaluated antioxidant activities (Chaban et al., 2019).
Physical Properties Analysis
The study of physical properties, including melting points and crystal packing, has been facilitated by structural analyses. Significant differences in melting points have been observed between racemic and chiral versions of phenylthiazolidine derivatives, attributed to variations in crystal packing and hydrogen bonding patterns (Kitoh et al., 2002).
Chemical Properties Analysis
The chemical properties of (R)-4-Phenylthiazolidine-2-thione are influenced by its sulfur and nitrogen atoms, enabling a range of chemical transformations. Its role in the synthesis of antioxidants and its participation in domino reactions underlines the versatility and reactivity of this compound (Chaban et al., 2019); (Kumar et al., 2015).
Applications De Recherche Scientifique
Chiral Auxiliary in Diels-Alder Reaction : A study by Robiette et al. (2003) demonstrated that (R)-4-phenyloxazolidin-2-thione effectively enhances the Diels-Alder reaction of 1-aminodiene, acting as a new chiral auxiliary with high facial selectivity (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Synthesis of Arylthiazolidine-2-thiones : Kumar, Muthusubramanian, and Perumal (2015) developed a solvent- and catalyst-free microwave irradiation method for efficiently synthesizing 4-hydroxy-3-arylthiazolidine-2-thiones, which has potential applications in organic synthesis and pharmaceutical research (Kumar, Muthusubramanian, & Perumal, 2015).
Crystal Structure Analysis : The crystal structure of related compounds like 4-ethyl-1,3-oxazolidine-2-thione has been studied, revealing insights into crystallization processes involving enantiomers (Okumura, Kitoh, Suda, Honda, & Kunimoto, 2014).
Separation and Optical Resolution : New chiral 1,3-oxazolidine-2-thiones have been investigated for their ability to separate racemic products from transformations of chiral carboxylic acids and amino acids, improving analytical and optical resolution (Nagao et al., 1985).
Goitrogenic Properties : Research by Radulović et al. (2017) found that goitrogens from Brassicales taxa, including (R)-5-phenyl-1,3-oxazolidine-2-thione, show varying levels of cytotoxicity, with significant implications for macrophage mitochondrial activity (Radulović, Todorovska, Zlatković, Stojanović, & Randjelović, 2017).
Enantioselective Acylating Agents : Yadav and Dubey (2002) synthesized chiral 3-Acyl-4-alkylthiazolidine-2-thiones for enantioselective acyl transfer to amine and amino acid racemates, achieving high yields and moderate to good optical purity (Yadav & Dubey, 2002).
Propriétés
IUPAC Name |
(4R)-4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467963 | |
| Record name | (R)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Phenylthiazolidine-2-thione | |
CAS RN |
110199-18-3 | |
| Record name | (R)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



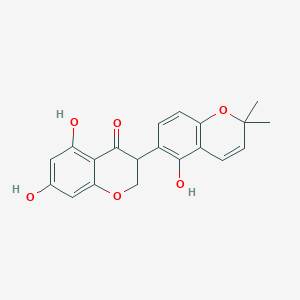
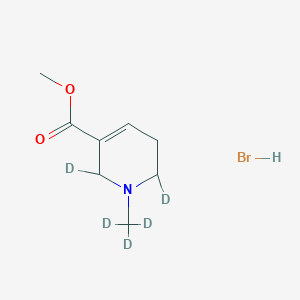
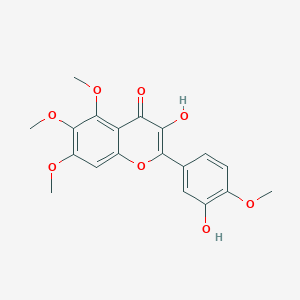
![(S)-tert-Butyl 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate](/img/structure/B19094.png)
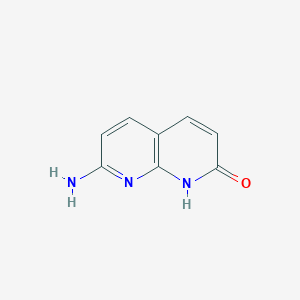
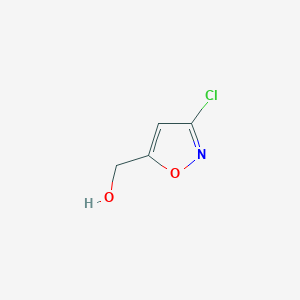
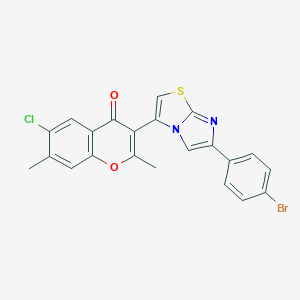
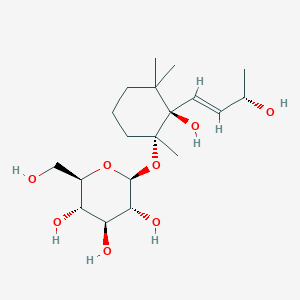
![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)

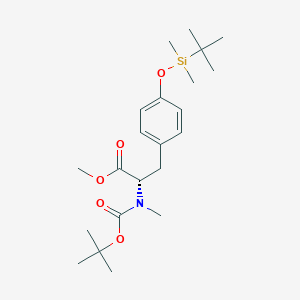
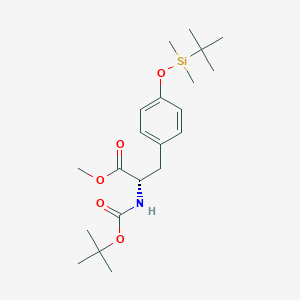
![[Ethylsulfanyl-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B19125.png)